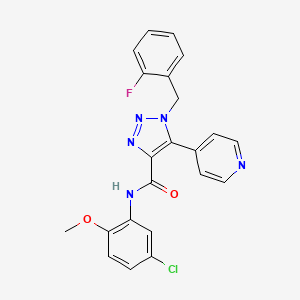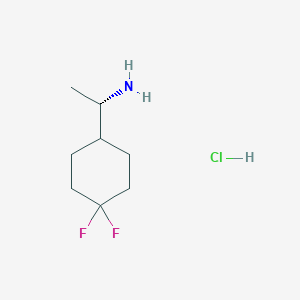
(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C8H16ClF2N . Its average mass is 199.669 Da and its monoisotopic mass is 199.093933 Da .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” consists of a cyclohexyl ring with two fluorine atoms attached to the same carbon atom (4,4-difluoro), an ethanamine group attached to the cyclohexyl ring, and a hydrochloride group . The InChI string of the compound isInChI=1S/C8H15F2N.ClH/c9-8(10)4-1-7(2-5-8)3-6-11;/h7H,1-6,11H2;1H . Physical And Chemical Properties Analysis
The compound “(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” has a molecular weight of 199.67 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass is 199.0939335 g/mol and its monoisotopic mass is also 199.0939335 g/mol . The topological polar surface area of the compound is 26 Ų .Aplicaciones Científicas De Investigación
Biocide Properties
- 2-(Decylthio)ethanamine hydrochloride , a compound structurally related to (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride, is known for its multifunctional biocidal properties. It demonstrates broad spectrum activity against bacteria, fungi, and algae, and also possesses biofilm and corrosion inhibition properties. These characteristics are significant in various recirculating cooling water systems (Walter & Cooke, 1997).
Photolysis and Chemical Reactions
- A study on 3-aryl-3-(trifluoromethyl)diazirines , which are structurally similar to the compound , revealed that photolysis in the presence of specific solvents like diethylamine can lead to a variety of photoproducts. This highlights the potential of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride in photochemical studies and its utility in the synthesis of complex organic compounds (Platz et al., 1991).
Synthesis and Characterization
- Research on N-substituted ethanamine derivatives highlights the importance of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride in the synthesis and characterization of new compounds. These derivatives have applications in medicinal chemistry, demonstrating the compound's relevance in the development of new pharmaceuticals (Zaidi et al., 2015).
Enamine Chemistry
- The study of enamines in the synthesis of complex organic compounds provides insights into the versatility of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride. Enamines are crucial intermediates in organic synthesis, and their study is relevant for the development of new synthetic methodologies (Dean et al., 1982).
Applications in Fluorine Chemistry
- A study on (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine demonstrates the potential application of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride in fluorine chemistry. The research explores the use of such compounds for replacing hydroxyl groups with fluorine atoms, indicating its importance in the synthesis of fluorinated organic compounds (Bergmann & Cohen, 1970).
Mecanismo De Acción
The mechanism of action for “(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” is not available in the web search results. It’s possible that this compound is used in scientific research in various fields, but without more specific information, it’s difficult to determine its exact mechanism of action.
Propiedades
IUPAC Name |
(1S)-1-(4,4-difluorocyclohexyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-6(11)7-2-4-8(9,10)5-3-7;/h6-7H,2-5,11H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYNUUVMZVORD-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

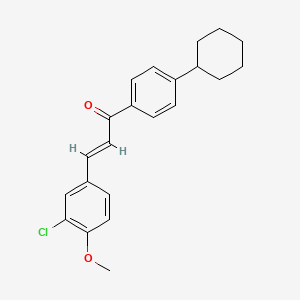
![7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2434456.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2434458.png)

![N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide](/img/structure/B2434460.png)
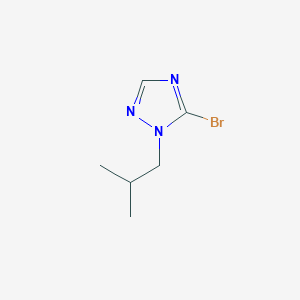
![(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2434464.png)
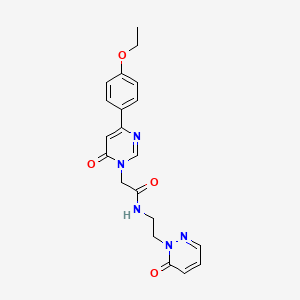
![6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2434466.png)
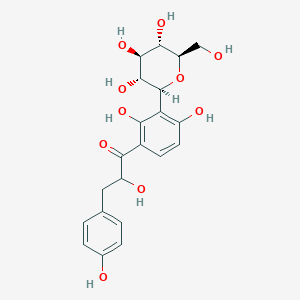
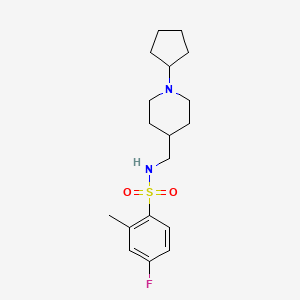
![tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B2434473.png)
![(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B2434475.png)
